(2-Carboxy-1-phenylethyl)triphenylphosphonium bromide
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Overview
Description
(2-Carboxy-1-phenylethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C27H24BrO2P and a molecular weight of 491.369 g/mol It is known for its unique structure, which includes a triphenylphosphonium group attached to a carboxy-phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable brominated precursor. One common method is the reaction of triphenylphosphine with 2-bromo-1-phenylethanol, followed by oxidation to introduce the carboxyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Carboxy-1-phenylethyl)triphenylphosphonium bromide can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, reduction may produce alcohols, and substitution reactions can lead to a variety of new phosphonium salts .
Scientific Research Applications
(2-Carboxy-1-phenylethyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used to study cellular processes involving phosphonium salts.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to target specific cellular components.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide involves its ability to interact with various molecular targets. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria, making it useful for studying mitochondrial function. The carboxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- (2-Carboxyethyl)triphenylphosphonium bromide
- (2-Carboxy-1-phenylethyl)triphenylphosphonium chloride
- (2-Carboxy-1-phenylethyl)triphenylphosphonium iodide
Uniqueness
(2-Carboxy-1-phenylethyl)triphenylphosphonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of synthesis .
Properties
CAS No. |
29149-30-2 |
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Molecular Formula |
C27H24BrO2P |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
(2-carboxy-1-phenylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H23O2P.BrH/c28-27(29)21-26(22-13-5-1-6-14-22)30(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20,26H,21H2;1H |
InChI Key |
FPPWTNMUFAVVFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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